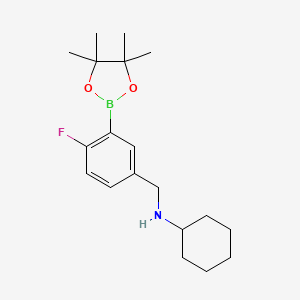

![molecular formula C19H12Cl3N3O B2413822 3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-08-6](/img/structure/B2413822.png)

3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

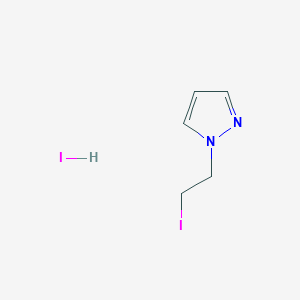

The compound “3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a chemical compound with the molecular formula C19H11Cl4N3 . It is a benzimidazole derivative .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a pyridinone ring via a dichlorobenzyl group . The benzimidazole ring is a bicyclic heteroarene, a type of organic compound with a benzene ring fused to an imidazole ring. The pyridinone ring is a derivative of pyridine with a carbonyl (C=O) group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzimidazole derivatives are known to participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions, nucleophilic substitution reactions, and can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis

The compound has a molecular weight of 423.12 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, UV) are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Chemistry and Properties

- The chemistry and properties of compounds containing benzimidazole, such as the one , have been extensively studied. These compounds, including their protonated and/or deprotonated forms and complex compounds, exhibit notable properties like spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This suggests potential areas of research and application in spectroscopy, magnetic materials, and biochemistry (Boča, Jameson, & Linert, 2011).

Synthesis and Structural Analysis

- Synthesis and structural analysis of related benzimidazole derivatives have been explored. For instance, the synthesis of substituted benzimidazole derivatives and their crystal structure determination provides insights into the molecular conformation and intermolecular hydrogen bonding. This is crucial for understanding the chemical behavior and potential applications of such compounds in material science and molecular engineering (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008).

Pharmacological and Therapeutic Applications

- Analogues of benzimidazole compounds have been identified as selective inhibitors of heme oxygenase (HO), especially the HO-2 isozyme. This discovery opens up potential pharmacological and therapeutic applications, such as in the development of treatments for diseases where HO-2 plays a significant role (Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2013).

Anticancer Research

- Organometallic complexes containing benzimidazole have shown potential as anticancer agents. Their ability to inhibit cyclin-dependent kinases, along with their cytotoxic and cell cycle effects in human cancer cells, highlights their significance in anticancer research and drug development (Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, & Keppler, 2011).

Luminescence Studies

- Studies on the photophysical properties of transition metal complexes of benzimidazole derivatives are relevant in the field of luminescence. Such research contributes to the understanding of luminescent materials, potentially useful in lighting, display technologies, and sensing applications (Destefano & Geiger, 2017).

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential biological activities, given that many benzimidazole derivatives have demonstrated various types of biological activities, including antiviral, antibacterial, and anticancer activities . Further studies could also focus on the development of new synthetic methods to improve the efficiency and selectivity of the synthesis of this compound.

Eigenschaften

IUPAC Name |

3-[5,6-dichloro-1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3O/c20-13-6-2-1-4-11(13)10-25-17-9-15(22)14(21)8-16(17)24-18(25)12-5-3-7-23-19(12)26/h1-9H,10H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBHKHQKQDVRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2413741.png)

![Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate](/img/structure/B2413742.png)

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413743.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2413745.png)

![N-(3-fluoro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2413751.png)

![N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2413752.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2413753.png)

![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413759.png)

![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)